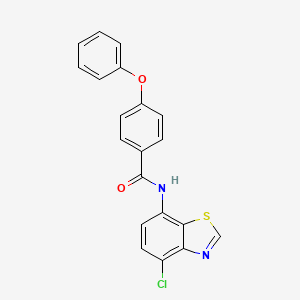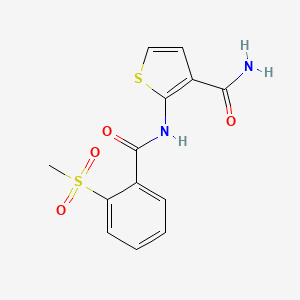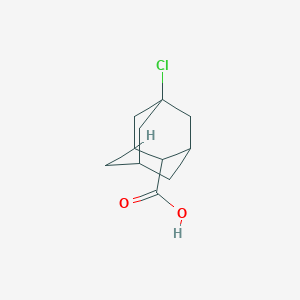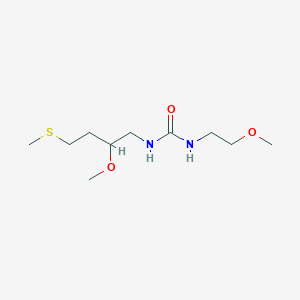
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress, such as low energy levels or hypoxia. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as diabetes, obesity, and cancer.
Wirkmechanismus
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea activates AMPK by binding to the γ subunit of the AMPK complex. This leads to conformational changes in the complex, resulting in increased phosphorylation of AMPK substrates and activation of downstream signaling pathways. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to activate AMPK in a dose-dependent manner and is selective for the AMPK complex.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have various biochemical and physiological effects. It can improve glucose uptake in skeletal muscle cells, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell culture and animal studies. It is also selective for the AMPK complex and does not activate other kinases. However, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in combination with other drugs for the treatment of metabolic disorders and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its effects on various signaling pathways.
Synthesemethoden
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyethanol with 2-methoxy-4-methylthiobutylamine to form the intermediate 1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. The intermediate is then purified and reacted with various reagents to form the final product, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can activate AMPK and improve glucose uptake in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3S/c1-14-6-5-11-10(13)12-8-9(15-2)4-7-16-3/h9H,4-8H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSUBYJSQHFETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)
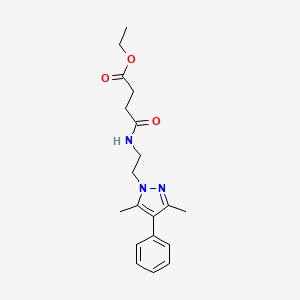
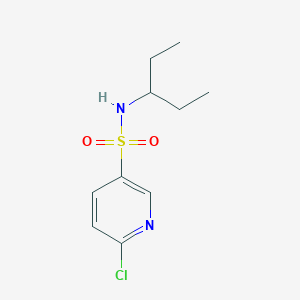
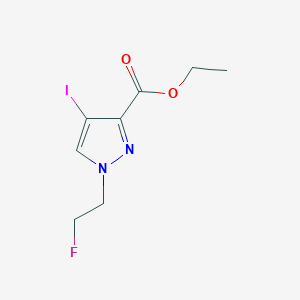
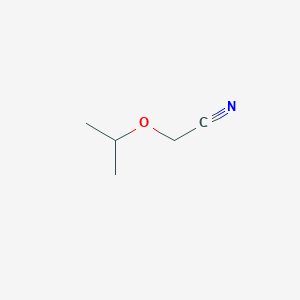
![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
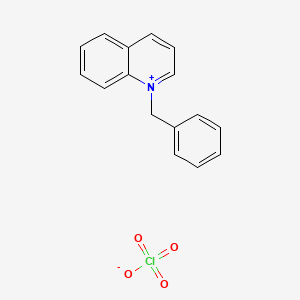
![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)
![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
